molecular formula C16H23IN2O2 B1609520 Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate CAS No. 850375-09-6

Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate

Cat. No. B1609520
CAS RN: 850375-09-6
M. Wt: 402.27 g/mol
InChI Key: JLVMTCLEBCUNPU-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate, also known as TBIPC, is a novel chemical compound that has been studied for its potential applications in scientific research. It is a derivative of piperazine, a cyclic compound that is commonly found in pharmaceuticals and other organic compounds. TBIPC has been studied for its ability to act as an inhibitor of certain enzymes and its potential use as a bio-active agent in drug discovery.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate and its derivatives have been synthesized and characterized to explore their chemical properties and potential applications. These compounds are often synthesized through reactions involving condensation, nucleophilic substitution, or modification of piperazine structures. The structural characterization is typically done using spectroscopic methods (LCMS, NMR, IR) and X-ray crystallography to confirm their chemical structures and to study their crystalline forms (C. Sanjeevarayappa et al., 2015; Liu Ya-hu, 2010).

Biological Evaluation

Some derivatives of Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate have been subjected to biological evaluation for their potential antibacterial, anthelmintic, and anticorrosive activities. These studies help in assessing the compound's applicability in medicinal chemistry and corrosion inhibition. For instance, certain compounds have shown moderate anthelmintic activity and potential as corrosion inhibitors for carbon steel in acidic environments (B. Praveen et al., 2021).

Material Science Applications

In material science, the focus on the anticorrosive behavior of these compounds, particularly their efficacy in protecting metal surfaces from corrosion, underscores their potential in developing new coatings or treatments that enhance the longevity and durability of metals in corrosive environments (B. Praveen et al., 2021).

Crystal Structure Analysis

Crystal structure analysis of tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate derivatives provides insights into their molecular configurations, intermolecular interactions, and the formation of crystal architectures. This analysis is crucial for understanding the compound's chemical behavior and for designing molecules with desired physical and chemical properties (Ashwini Gumireddy et al., 2021).

properties

IUPAC Name

tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23IN2O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVMTCLEBCUNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427801
Record name tert-Butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate

CAS RN

850375-09-6
Record name tert-Butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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